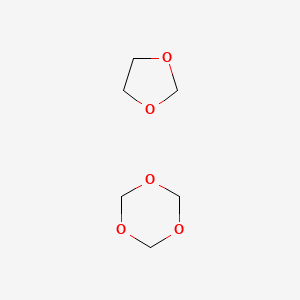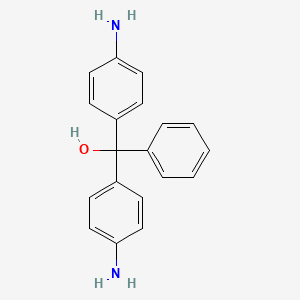
Propane-1,3-diol, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,3-diol, sodium salt is an organic compound with the molecular formula C₃H₇NaO₂. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is replaced by a sodium ion. This compound is known for its applications in various chemical processes and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane-1,3-diol, sodium salt can be synthesized through several methods. One common method involves the reaction of propane-1,3-diol with sodium hydroxide. The reaction typically occurs in an aqueous solution, where propane-1,3-diol is mixed with sodium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,3-diol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form propane-1,3-diol.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Propane-1,3-diol can be converted to 3-hydroxypropionic acid.
Reduction: The reduction process yields propane-1,3-diol.
Substitution: Different substituted derivatives of propane-1,3-diol can be formed.
Aplicaciones Científicas De Investigación
Propane-1,3-diol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies and as a stabilizer for certain biological samples.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propane-1,3-diol, sodium salt involves its ability to interact with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,3-diol: The parent compound without the sodium ion.
1,2-Propanediol: A similar diol with hydroxyl groups on adjacent carbon atoms.
Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.
Uniqueness
Propane-1,3-diol, sodium salt is unique due to the presence of the sodium ion, which imparts different chemical properties compared to its parent compound, propane-1,3-diol. This makes it more reactive in certain chemical reactions and suitable for specific industrial applications.
Propiedades
Número CAS |
54481-30-0 |
|---|---|
Fórmula molecular |
C3H7NaO2 |
Peso molecular |
98.08 g/mol |
Nombre IUPAC |
sodium;3-hydroxypropan-1-olate |
InChI |
InChI=1S/C3H7O2.Na/c4-2-1-3-5;/h4H,1-3H2;/q-1;+1 |
Clave InChI |
XERFBGWORQPLCN-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)



![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)




